

# A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

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## Compound of Interest

Compound Name: *DIETHYLENE GLYCOL ETHYL  
PENTYL ETHER*

Cat. No.: *B579879*

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Disclaimer: Information on the specific chemical "**DIETHYLENE GLYCOL ETHYL PENTYL ETHER**" is not readily available in scientific literature. This guide focuses on a structurally similar and extensively studied compound, Diethylene Glycol Monoethyl Ether (DEGME), which serves as a representative example of a diethylene glycol ether and is of significant interest in pharmaceutical and scientific research.

## Introduction

Diethylene glycol monoethyl ether (DEGME), also known by trade names such as Carbitol® and Transcutol®, is a versatile hydroalcoholic solvent with a wide range of applications in the pharmaceutical, cosmetic, and chemical industries.[1][2] It is produced through the O-alkylation of ethanol with two ethylene oxide units, followed by distillation.[3][4] Its unique physicochemical properties make it an effective solubilizer, penetration enhancer, and surfactant, particularly for poorly water-soluble drugs.[1][3] This technical guide provides an in-depth overview of the fundamental characteristics of DEGME, including its physicochemical properties, synthesis, analytical methods, and its mechanism of action as a skin penetration enhancer.

## Physicochemical Properties

DEGME is a clear, colorless, and slightly viscous liquid with a mild, pleasant odor.[5] It is miscible with water and most organic solvents.[1] The key physicochemical properties of DEGME are summarized in the tables below.

**Table 1: General and Physical Properties of Diethylene Glycol Monoethyl Ether**

Property	Value	Reference(s)
Chemical Formula	C6H14O3	[6]
Molecular Weight	134.17 g/mol	[6][7]
Appearance	Clear, colorless liquid	[5]
Odor	Mild, pleasant	[5]
Boiling Point	196 - 202 °C	[6][7]
Melting Point	-78 °C (vitreous)	[1]
Density	0.989 - 0.999 g/mL at 25 °C	[5][7]
Refractive Index	1.426 - 1.428 at 20 °C	[8][9]
Viscosity	3.85 - 4.5 mPa·s at 20 °C	[7]
Flash Point	91 - 96.1 °C	[7]
Vapor Pressure	< 130 Pa at 20 °C	[1]
Solubility	Miscible with water and most organic solvents	[1]

**Table 2: Pharmaceutical and Drug Delivery Related Properties**

Property	Value	Reference(s)
Hansen Solubility Parameters	Data available for lipid screening	[1]
Log P (Octanol/Water)	-0.54	[1]
Surface Tension	31.8 mN/m	[1]
HLB Value	4.2	[1]

# Synthesis of Diethylene Glycol Monoethyl Ether

DEGME is typically synthesized through the etherification of diethylene glycol with ethanol in the presence of an acid catalyst.[\[10\]](#)

## Experimental Protocol: Synthesis of DEGME

Objective: To synthesize Diethylene Glycol Monoethyl Ether from diethylene glycol and ethanol.

Materials:

- Diethylene glycol
- Ethanol
- Solid acid catalyst (e.g., Amberlyst-15, H-beta, HZSM-5)[\[10\]](#)
- High-pressure autoclave
- Nitrogen gas
- Gas chromatograph for analysis

Procedure:

- In a 50 mL high-pressure autoclave, add 20g of a mixture of diethylene glycol and ethanol with a molar ratio of 1:6.[\[10\]](#)
- Add 2g of Amberlyst-15 catalyst to the mixture.[\[10\]](#)
- Stir the mixture at room temperature to ensure homogeneity and then seal the autoclave.[\[10\]](#)
- Purge the autoclave with nitrogen gas 3-5 times to remove air.[\[10\]](#)
- Increase the temperature to 150°C. The reaction pressure will be autogenous.[\[10\]](#)
- Maintain the reaction for 2 hours with continuous stirring.[\[10\]](#)
- After 2 hours, stop the stirring and allow the autoclave to cool to room temperature.[\[10\]](#)

- Collect a sample of the reaction mixture for analysis.
- Analyze the product using gas chromatography to determine the conversion of diethylene glycol and the selectivity for diethylene glycol monoethyl ether.[\[10\]](#)

## Analytical Methods for Quality Control

The purity and quality of DEGME are critical for its application, especially in the pharmaceutical industry. Gas chromatography is a standard method for its analysis.

## Experimental Protocol: Purity Determination by Gas Chromatography

Objective: To determine the purity of a Diethylene Glycol Monoethyl Ether sample and quantify impurities.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a flame-ionization detector (FID).[\[8\]](#)[\[11\]](#)
- Column: 0.32-mm × 30-m fused-silica capillary column bonded with a 1.0-μm layer of phase G46.[\[8\]](#)
- Injector Temperature: 150 °C[\[8\]](#)
- Detector Temperature: 250 - 275 °C[\[8\]](#)
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 5 minutes.[\[8\]](#)[\[11\]](#)
  - Ramp 1: Increase at 5 °C/minute to 180 °C.[\[8\]](#)[\[11\]](#)
  - Ramp 2: Increase at 30 °C/minute to 230 °C, hold for 5 minutes.[\[8\]](#)[\[11\]](#)
- Carrier Gas: Helium at a flow rate of approximately 1 mL/minute.[\[8\]](#)[\[11\]](#)
- Injection Volume: Approximately 0.5 μL.[\[8\]](#)

#### Procedure:

- **System Suitability:** Prepare a solution containing known concentrations of DEGME and potential impurities (e.g., 2-methoxyethanol, 2-ethoxyethanol, ethylene glycol, diethylene glycol) to verify the chromatographic system's performance, including resolution and reproducibility.[8]
- **Sample Preparation:** The DEGME sample is typically analyzed neat.
- **Injection and Analysis:**
  - Inject the sample into the gas chromatograph.[8]
  - Record the chromatogram and integrate the peak areas.[8]
- **Calculation:**
  - Calculate the percentage purity of DEGME by dividing the peak area of DEGME by the total area of all peaks in the chromatogram and multiplying by 100.[8][11]
  - Identify and quantify any impurities by comparing their retention times and peak areas with those of the standards from the system suitability run.

## Applications in Drug Development

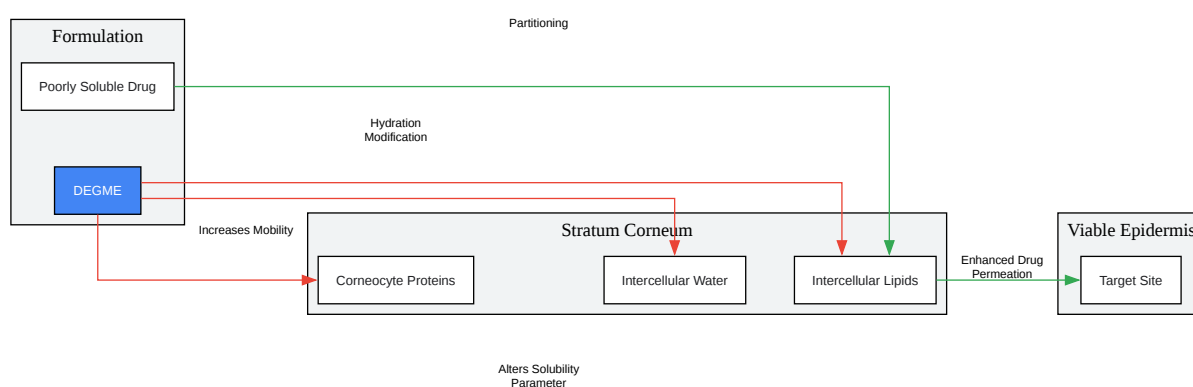
DEGME is widely used in pharmaceutical formulations as a solvent and penetration enhancer, particularly in topical and transdermal drug delivery systems.[1][12] Its ability to increase the solubility of poorly water-soluble drugs and enhance their permeation through the skin makes it a valuable excipient.[1][13]

## Mechanism of Skin Penetration Enhancement

DEGME enhances skin penetration through multiple mechanisms:

- **Increased Drug Solubility:** It alters the solubility parameter of the intercellular lipid domain of the stratum corneum, allowing more drug to partition into the skin.[13]

- Interaction with Intercellular Water: DEGME interacts with water within the stratum corneum, which can alter the barrier properties of the skin.[1][14]
- Modification of Stratum Corneum Structure: It can change the molecular mobility of proteins and lipids in the stratum corneum, thereby reducing its barrier function.[1]

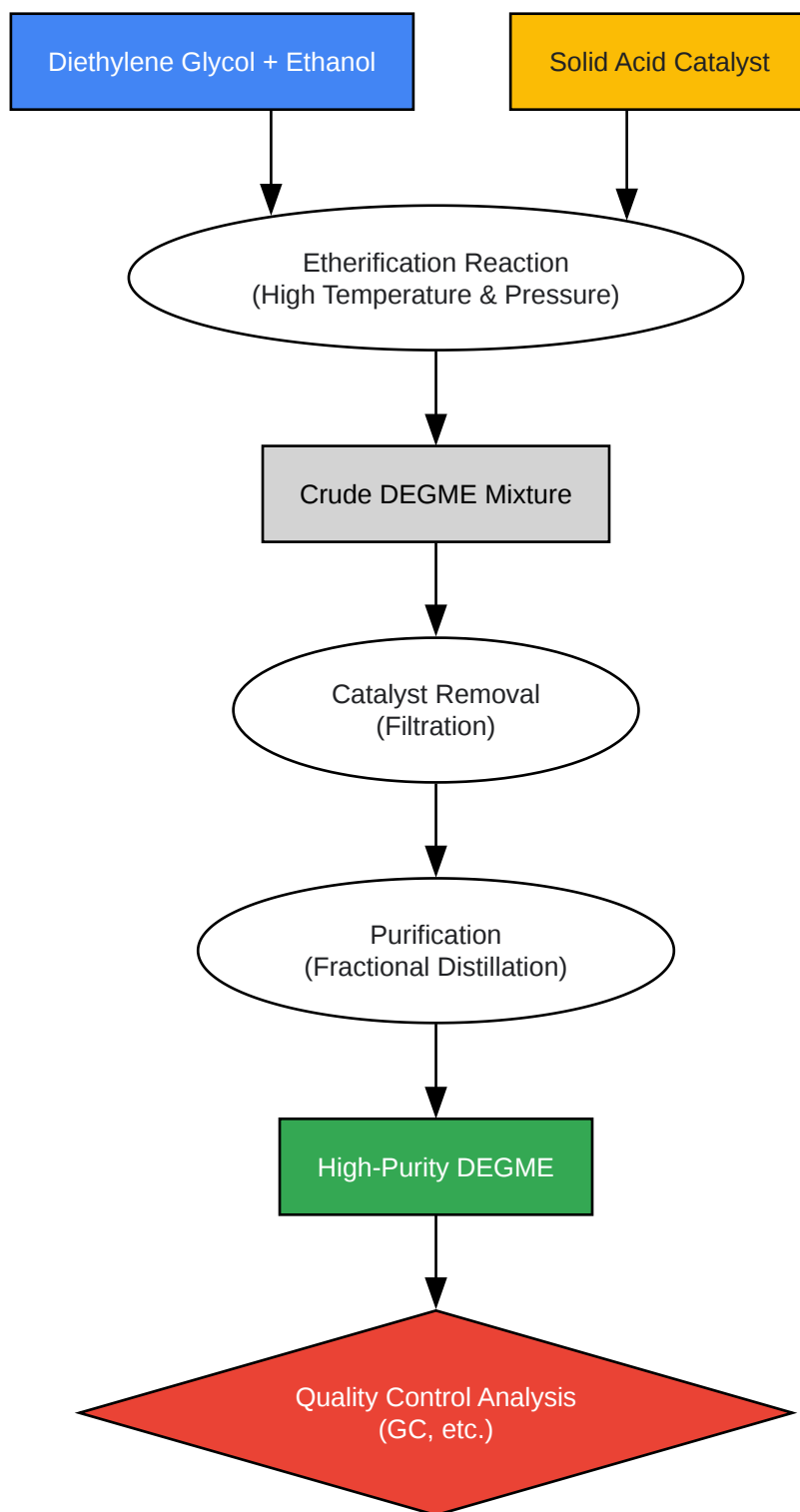


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Caption: Mechanism of DEGME as a skin penetration enhancer.

## Experimental Workflow: Synthesis and Purification

The overall process for producing high-purity DEGME for pharmaceutical use involves synthesis followed by a rigorous purification process.



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Caption: Workflow for the synthesis and purification of DEGME.

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